molecular formula C19H22Cl2N2O6S2 B11625636 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane

Cat. No.: B11625636
M. Wt: 509.4 g/mol
InChI Key: GMMQHNYZFJFKDS-UHFFFAOYSA-N
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Description

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane is a seven-membered 1,4-diazepane ring derivative functionalized with two sulfonyl-linked 4-chloro-2-methoxyphenyl groups. The sulfonyl groups enhance electronegativity and hydrogen-bonding capacity, while the chloro and methoxy substituents influence lipophilicity and metabolic stability .

Properties

Molecular Formula

C19H22Cl2N2O6S2

Molecular Weight

509.4 g/mol

IUPAC Name

1,4-bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane

InChI

InChI=1S/C19H22Cl2N2O6S2/c1-28-16-12-14(20)4-6-18(16)30(24,25)22-8-3-9-23(11-10-22)31(26,27)19-7-5-15(21)13-17(19)29-2/h4-7,12-13H,3,8-11H2,1-2H3

InChI Key

GMMQHNYZFJFKDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 4-chloro-2-methoxybenzenesulfonyl chloride with 1,4-diazepane. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted diazepane derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

The biological activity of 1,4-bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane is primarily attributed to its ability to interact with various biological targets. Key areas of research include:

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. Notably, it has shown effectiveness against glioma cells by inducing apoptosis and inhibiting cell cycle progression at the G2/M phase. The mechanisms involved include:

  • Activation of the Calpain/Cathepsin Pathway : This pathway is crucial for apoptosis induction.
  • Inhibition of AKT Signaling : Disruption of this pathway can lead to reduced cell survival and increased apoptosis.

Anti-inflammatory Effects

Research has demonstrated that the compound possesses anti-inflammatory properties. It appears to modulate inflammatory pathways, which could provide therapeutic benefits in conditions characterized by chronic inflammation.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition may contribute to its therapeutic effects in various diseases.

Antioxidant Properties

Preliminary studies suggest that the compound may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress within cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1,4-bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane:

  • Study on Glioma Cells : A significant study reported that treatment with the compound resulted in notable reductions in glioma cell viability through mechanisms involving activation of apoptotic pathways and inhibition of survival signaling pathways.
  • Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of the compound in animal models, showing a reduction in markers of inflammation and improvement in clinical symptoms associated with inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInduces apoptosis; inhibits glioma cell proliferation
Anti-inflammatory EffectsModulates inflammatory pathways; reduces inflammation markers
Enzyme InhibitionInhibits specific metabolic enzymes
Antioxidant PropertiesReduces oxidative stress; potential protective effects on cells

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The diazepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares the structural, synthetic, and pharmacological properties of 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane with related 1,4-diazepane derivatives.

Structural and Functional Group Comparisons

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chloro and 2-methoxy substituents balance lipophilicity (Cl) and solubility (OCH3), whereas analogs with methyl groups (e.g., 4-methylphenyl) prioritize metabolic stability .
  • Sulfonyl Linkers : All compounds feature sulfonyl groups, which enhance binding to receptors like TGR5 or PKM2 via hydrogen bonding and electrostatic interactions .

Pharmacological and Functional Comparisons

TGR5 Agonists
  • SB-756050 : A 1,4-bis(sulfonyl)-1,4-diazepane scaffold with full TGR5 specificity but poor oral bioavailability in clinical trials. The target compound’s methoxy groups may address this limitation by enhancing solubility .
  • Selectivity: Unlike non-steroidal TGR5 agonists (e.g., 3-aryl-4-isoxazolecarboxamides), diazepane-based agonists exhibit improved specificity due to rigidified conformations .
PKM2 Activators
  • 1,4-Bis[(4-methylphenyl)sulfonyl]-1,4-diazepane (Analogue 34) : Demonstrated potent activation of the PKM2 isoform (AC50 = 895 nM) with a 120% maximum response, outperforming linear diamine analogs . The target compound’s chloro and methoxy groups may further optimize binding affinity.
Serotonin Receptor Modulators
  • 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane : Exhibited high selectivity for 5-HT7R, reducing self-grooming in Shank3 transgenic mice. This highlights the role of aryl substitutions in receptor specificity, a property shared with the target compound .
Key Observations:
  • Synthetic Challenges : Sulfonylation of 1,4-diazepane typically requires controlled conditions to avoid over-reaction. Yields vary with substituent steric bulk (e.g., 69% for pyridinyl vs. 35% for dichlorophenyl derivatives) .
  • Solubility : Methoxy groups in the target compound likely improve aqueous solubility compared to trichlorophenyl analogs (LogP ~5.0) .

Biological Activity

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique diazepane ring structure, which is substituted with sulfonyl groups and chloro-methoxy phenyl moieties. Its molecular formula is C18H20ClN2O4S2C_{18}H_{20}ClN_2O_4S_2, and it has a molecular weight of approximately 424.95 g/mol.

Antitumor Activity

Several studies have investigated the antitumor properties of 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane. Notably, a study utilizing the sulforhodamine B (SRB) assay demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various human cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and inhibition of cell proliferation, particularly in prostate cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. This effect is often linked to alterations in the expression of specific receptors involved in cell survival and death .
  • Cell Cycle Arrest : Research indicates that treatment with similar sulfonamide derivatives leads to cell cycle arrest at various phases, contributing to their efficacy as antitumor agents .

Case Studies

  • In Vitro Studies : In vitro studies have demonstrated that compounds with similar structures to 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane exhibit IC50 values in the low micromolar range against cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). These findings suggest a promising therapeutic potential .
  • In Vivo Studies : Preliminary in vivo studies are necessary to confirm the efficacy observed in vitro. Such studies would typically evaluate tumor growth inhibition in animal models following treatment with the compound.

Data Table: Summary of Biological Activities

Activity Cell Line IC50 (µM) Mechanism
AntitumorPC-35.0Apoptosis induction
AntiproliferativeMCF-73.5Cell cycle arrest
Receptor ModulationVariousN/AInhibition of receptor expression

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